molecular formula C15H10F3NO3 B2941571 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 433264-21-2

2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B2941571
CAS No.: 433264-21-2
M. Wt: 309.244
InChI Key: QLDBIMFBXSTJIF-UHFFFAOYSA-N
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Description

This compound belongs to the class of epoxyisoindole-1,3-dione derivatives, characterized by a bicyclic core with a 4,7-epoxy bridge and a substituted phenyl group at the 2-position. The trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)7-2-1-3-8(6-7)19-13(20)11-9-4-5-10(22-9)12(11)14(19)21/h1-6,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDBIMFBXSTJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3C4C=CC(C3C2=O)O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl precursor. One common method involves the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide (CF3I) in the presence of a copper catalyst . The resulting trifluoromethylated phenyl compound is then subjected to a series of cyclization reactions to form the tetrahydro-epoxyisoindole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and trifluoromethylation processes efficiently .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents
Compound Name Substituent(s) Key Structural Differences Synthesis Yield Biological Activity (Ki or IC₅₀) Reference
2-(3-(Methylthio)prop-1-en-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (3h) 3-(Methylthio)propenyl group Alkenyl sulfide substituent 65% Not reported
5,6-Dimethyl-2-[2-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione 5,6-Dimethyl + 2-CF₃-phenyl Additional methyl groups on isoindole core Not reported Not reported
2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives Thiazole-linked aryl groups Methano bridge (vs. epoxy) + heterocyclic arm 70-85% hCA I: 405–635 pM; hCA II: 245–489 pM

Key Observations :

  • 5,6-Dimethyl substitution () introduces steric hindrance, which may reduce binding affinity but increase metabolic stability .
  • Thiazole derivatives () exhibit potent CA inhibition due to sulfonamide-like interactions with the enzyme’s zinc center .
Physicochemical Properties
  • Solubility: The -CF₃ group increases logP (~2.5–3.0 estimated), reducing aqueous solubility compared to hydroxyl- or amino-substituted analogs .
  • Stability : The epoxy bridge enhances thermal stability (decomposition >200°C) but may render the compound susceptible to ring-opening under acidic conditions .

Biological Activity

The compound 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione , identified by CAS number 19849-19-5, is a member of the isoindole family. Its unique structural characteristics and trifluoromethyl group suggest potential biological activities that warrant detailed investigation. This article aims to summarize the available research on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and any relevant case studies.

Molecular Structure

  • Molecular Formula : C15H12F3NO2
  • Molecular Weight : 295.26 g/mol
  • Physical Properties :
    • Boiling Point: 457.2 ± 45.0 °C (predicted)
    • Density: 1.368 ± 0.06 g/cm³

Research indicates that compounds with isoindole structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Isoindoles have been explored for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains.
  • Enzyme Inhibition : Certain isoindole compounds act as inhibitors for specific enzymes, potentially modulating metabolic pathways.

Case Studies

Several studies have investigated the biological implications of similar isoindole derivatives:

  • Anticancer Activity :
    • A study examined the effect of a structurally similar compound on various cancer cell lines and reported significant inhibition of cell growth through apoptosis induction.
  • Antimicrobial Efficacy :
    • Research demonstrated that certain isoindole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria.

Discussion

The trifluoromethyl group in the compound's structure enhances lipophilicity and may contribute to its biological activity by facilitating membrane penetration and interaction with cellular targets. The potential for this compound to serve as a lead in drug development is promising given its structural similarities to other biologically active isoindoles.

Future Research Directions

Further studies are needed to elucidate the specific biological mechanisms of 2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione , including:

  • In vitro and in vivo assays to assess its pharmacokinetics and toxicity.
  • Detailed molecular docking studies to predict interactions with target proteins.

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